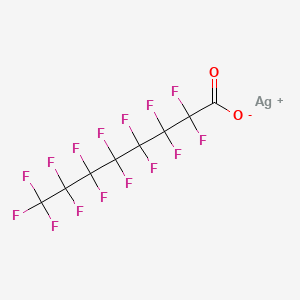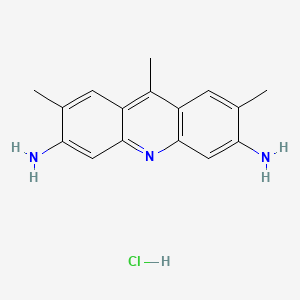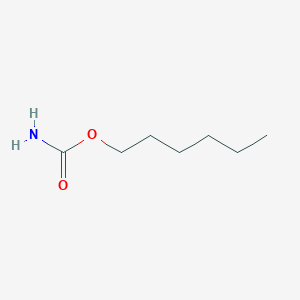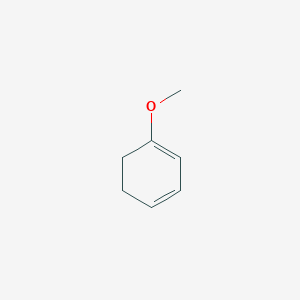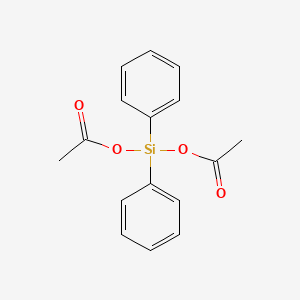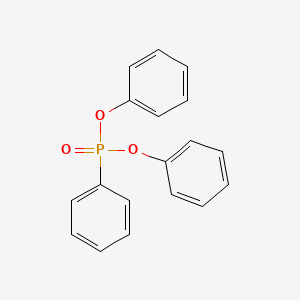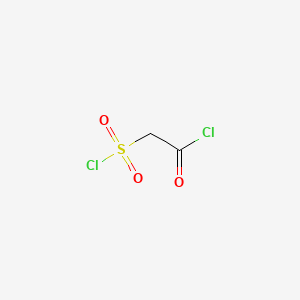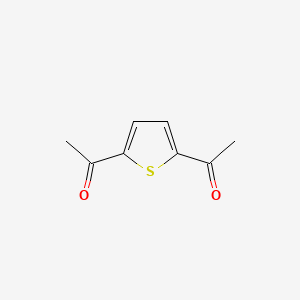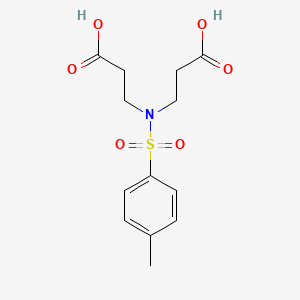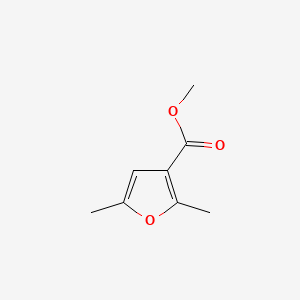
Pheophytin a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pheophytin a is a chemical compound derived from chlorophyll a, where the central magnesium ion is replaced by two hydrogen ions. This compound plays a crucial role as the first electron carrier intermediate in the electron transfer pathway of Photosystem II in plants and the type II photosynthetic reaction center found in purple bacteria . This compound is essential for the conversion of light energy into chemical energy during photosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pheophytin a can be synthesized from chlorophyll a by treating it with a weak acid, which removes the central magnesium ion and replaces it with hydrogen ions, resulting in a dark bluish waxy pigment . The process involves the following steps:
Extraction of Chlorophyll a: Chlorophyll a is extracted from plant material using solvents such as acetone or ethanol.
Acid Treatment: The extracted chlorophyll a is treated with a weak acid, such as hydrochloric acid, to remove the magnesium ion.
Purification: The resulting this compound is purified using chromatographic techniques to obtain a pure compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the extraction of chlorophyll a from plant biomass, followed by acid treatment and purification using industrial-scale chromatographic methods.
Chemical Reactions Analysis
Types of Reactions
Pheophytin a undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pheophorbide a.
Reduction: It can be reduced to form chlorophyll derivatives.
Substitution: The central hydrogen ions can be replaced with other metal ions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include reactive oxygen species and metal ions such as copper(II).
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts can be used to replace the hydrogen ions with other metal ions.
Major Products
Oxidation: Pheophorbide a
Reduction: Chlorophyll derivatives
Substitution: Metal-substituted chlorophyll derivatives
Scientific Research Applications
Pheophytin a has a wide range of scientific research applications, including:
Mechanism of Action
Pheophytin a acts as the first electron carrier intermediate in the electron transfer pathway of Photosystem II. When light excites the reaction center, an electron is transferred from chlorophyll a to this compound, converting it into a negatively charged radical. This electron is then passed to a quinone molecule, continuing the electron transport chain . The mechanism involves the following steps:
Excitation: Light excites chlorophyll a, creating an excited state.
Electron Transfer: The excited electron is transferred to this compound.
Radical Formation: this compound becomes a negatively charged radical.
Quinone Transfer: The electron is passed to a quinone molecule.
Comparison with Similar Compounds
Pheophytin a is similar to other chlorophyll derivatives, such as:
Pheophytin b: Derived from chlorophyll b, with similar electron transfer properties.
Pheophorbide a: An oxidized form of this compound, used in studies of chlorophyll degradation.
Chlorophyllide a: A reduced form of chlorophyll a, involved in chlorophyll biosynthesis.
This compound is unique due to its specific role in the electron transfer pathway of Photosystem II, making it a critical component in the study of photosynthesis and related processes .
Properties
CAS No. |
603-17-8 |
|---|---|
Molecular Formula |
C55H74N4O5 |
Molecular Weight |
871.2 g/mol |
IUPAC Name |
methyl (3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7S,11S)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate |
InChI |
InChI=1S/C55H74N4O5/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42/h13,26,28-33,37,41,51,58,61H,1,14-25,27H2,2-12H3/b34-26+,44-28?,46-29?,47-30?,52-50?/t32-,33-,37-,41-,51+/m0/s1 |
InChI Key |
FDHFJXKRMIVNCQ-CQBRDPJOSA-N |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C |
| 603-17-8 | |
physical_description |
Waxy blue-black solid; [Merck Index] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


